![molecular formula C23H21FN4O3 B2437664 benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate CAS No. 946332-33-8](/img/structure/B2437664.png)
benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a type of pyrazolo[3,4-d]pyridazinone . Pyrazolo[3,4-d]pyridazinones are known to be potentially useful as peripheral vasodilators .
Synthesis Analysis
The compound was synthesized and characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis . The synthesis involved a reaction mixture of pyridazinone, 2-bromo-1-(4-fluorophenyl)ethan-1-one, potassium carbonate, and tetrabutylammonium bromide (TBAB) as a catalyst .Molecular Structure Analysis
The geometrical structure of the molecule was analyzed using single-crystal XRD analysis .Chemical Reactions Analysis
The compound was characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .Physical And Chemical Properties Analysis
The compound was characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis . Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Researchers Şener et al. (2002) explored the synthesis of various derivatives of pyrazolo[3,4-d]pyridazinone. This study is relevant as it provides insights into the formation and manipulation of compounds structurally related to the chemical (Şener et al., 2002).
Structural Variations and Reactions
- The work by Dorgan et al. (1980) involved the preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and their reactions, highlighting the possibilities for structural variations and reactivity within the pyrazolo-pyridine family (Dorgan et al., 1980).
Potential as Vasodilator Agents
- Piaz et al. (2002) synthesized and evaluated a series of pyrazolo[3,4-d]pyridazinones, including compounds structurally similar to the target molecule, as potential peripheral vasodilator agents. Their research underscores the therapeutic potential of these compounds in the medical field (Piaz et al., 2002).
Pharmacological Activities
- The study by Küçükgüzel et al. (2013) on celecoxib derivatives, which share structural similarities with the target compound, explored their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This research indicates the diverse pharmacological activities that similar compounds can exhibit (Küçükgüzel et al., 2013).
Antimicrobial and Antitumor Activities
- El-Borai et al. (2012) studied the synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation, evaluating their antimicrobial and antitumor activities. This suggests the potential use of similar compounds in treating various diseases (El-Borai et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyridazinones, have been evaluated as inhibitors of phosphodiesterase (pde) extracted from human platelets .
Mode of Action
It’s worth noting that structure-activity relationship studies demonstrated the essential role played by the benzyl group at position-6 of the pyrazolopyridazine system .
Biochemical Pathways
Similar compounds have been shown to inhibit pde, which plays a central role in regulating many relevant cell functions .
Result of Action
It has been shown to have anti-corrosion characteristics on carbon steel in a 1-m hcl medium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the performance of inhibition improved with the amount of the compound but reduced somewhat with temperature .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl 2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-15(2)21-19-12-25-28(18-10-8-17(24)9-11-18)22(19)23(30)27(26-21)13-20(29)31-14-16-6-4-3-5-7-16/h3-12,15H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAWLCZMODDTBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B2437582.png)
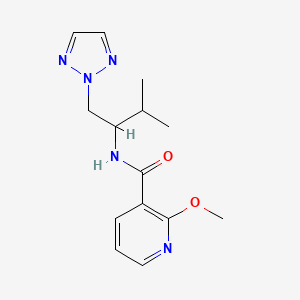
![2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B2437584.png)
![N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2437588.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2437591.png)
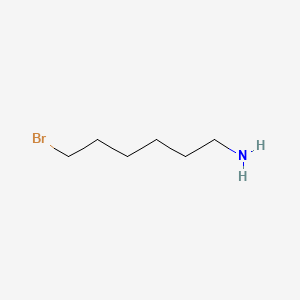
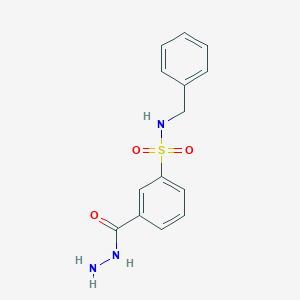
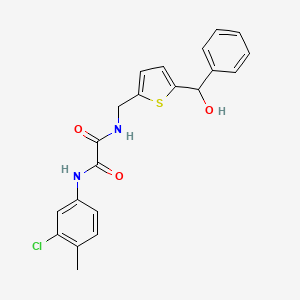
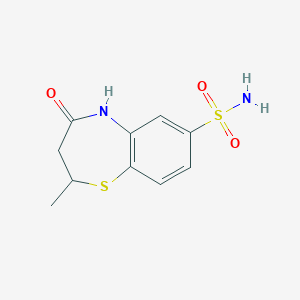
![4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)
![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2437599.png)

![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2437602.png)
![1-(9-Bromo-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2437604.png)